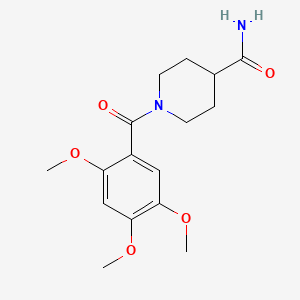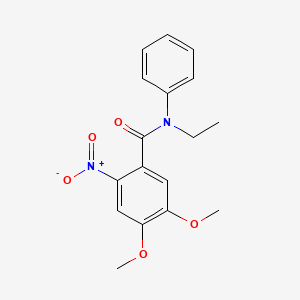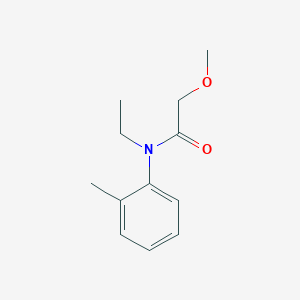
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR a promising target for cancer therapy.
作用機序
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of tyrosine residues and downstream signaling events. This results in the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the release of inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation, suggesting a potential role in the treatment of inflammatory diseases. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to enhance the differentiation of neural stem cells into neurons, highlighting its potential application in regenerative medicine.
実験室実験の利点と制限
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for dissecting the specific role of EGFR in various biological processes. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, its inhibitory effect on EGFR is reversible, which may limit its long-term efficacy in cancer therapy.
将来の方向性
There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research. One potential application is in the study of the role of EGFR in the development and progression of various types of cancer. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be used to investigate the mechanisms underlying EGFR-mediated tumor growth and metastasis, as well as to identify new targets for cancer therapy.
Another potential application is in the development of novel EGFR inhibitors with improved pharmacological properties. By understanding the structure-activity relationship of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and other EGFR inhibitors, it may be possible to design more potent and selective inhibitors with better pharmacokinetic properties.
Finally, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could also be used in combination with other therapeutic agents to enhance their efficacy in cancer therapy. For example, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be combined with chemotherapy or radiation therapy to overcome resistance mechanisms and improve treatment outcomes.
Conclusion
In conclusion, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of EGFR. It has been shown to have anti-tumor activity in various preclinical models of cancer, as well as other biochemical and physiological effects. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling, but also has some limitations. There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research, including the study of EGFR-mediated cancer progression, the development of novel EGFR inhibitors, and the combination of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide with other therapeutic agents.
合成法
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from 2,4,5-trimethoxybenzoic acid. The first step involves the conversion of 2,4,5-trimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding carboxamide. Finally, the carboxamide is benzoylated using benzoyl chloride to yield 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide.
科学的研究の応用
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in vitro. In vivo studies have also demonstrated the anti-tumor activity of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in various preclinical models of cancer.
特性
IUPAC Name |
1-(2,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-12-9-14(23-3)13(22-2)8-11(12)16(20)18-6-4-10(5-7-18)15(17)19/h8-10H,4-7H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDTKHKARMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(CC2)C(=O)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,5-Trimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)




![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)

![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
